molecular formula C7H9N3O2 B1646543 N'-hydroxy-6-methoxypyridine-3-carboximidamide CAS No. 478490-01-6

N'-hydroxy-6-methoxypyridine-3-carboximidamide

Cat. No.: B1646543
CAS No.: 478490-01-6
M. Wt: 167.17 g/mol
InChI Key: JRJCFYLVBRPFCH-UHFFFAOYSA-N
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Description

N’-hydroxy-6-methoxypyridine-3-carboximidamide is a chemical compound with the molecular formula C7H9N3O2 and a molecular weight of 167.17 g/mol . It is known for its applications in various scientific research fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-6-methoxypyridine-3-carboximidamide typically involves the reduction of 6-methoxy-3-nitropyridin-2-amine using a catalyst such as palladium on carbon (Pd/C) under hydrogen gas . This reduction yields 6-methoxypyridine-2,3-diamine, which is then further reacted to form the desired compound. The reaction conditions often require careful control of temperature and pressure to ensure the stability of the intermediate products.

Industrial Production Methods

Industrial production methods for N’-hydroxy-6-methoxypyridine-3-carboximidamide are not widely documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-6-methoxypyridine-3-carboximidamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed using common reducing agents to yield different reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N’-hydroxy-6-methoxypyridine-3-carboximidamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of N’-hydroxy-6-methoxypyridine-3-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

N’-hydroxy-6-methoxypyridine-3-carboximidamide can be compared with other similar compounds, such as:

    6-methoxypyridine-3-carboximidamide: Lacks the hydroxy group, which may affect its reactivity and biological activity.

    6-hydroxy-3-pyridinecarboximidamide: Lacks the methoxy group, leading to different chemical properties and applications.

    N’-hydroxy-3-pyridinecarboximidamide: Lacks both the methoxy and hydroxy groups, resulting in distinct reactivity and uses.

The presence of both the hydroxy and methoxy groups in N’-hydroxy-6-methoxypyridine-3-carboximidamide makes it unique and versatile for various applications.

Properties

IUPAC Name

N'-hydroxy-6-methoxypyridine-3-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c1-12-6-3-2-5(4-9-6)7(8)10-11/h2-4,11H,1H3,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRJCFYLVBRPFCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=NC=C(C=C1)/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N'-hydroxy-6-methoxypyridine-3-carboximidamide
Reactant of Route 2
N'-hydroxy-6-methoxypyridine-3-carboximidamide
Reactant of Route 3
N'-hydroxy-6-methoxypyridine-3-carboximidamide
Reactant of Route 4
N'-hydroxy-6-methoxypyridine-3-carboximidamide

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